5-Bromo-3-hydroxy-1-benzofuran-2-carboxylic acid

Carbonic anhydrase inhibition Cancer therapeutics Structure-activity relationship

Securing the 5-bromo substitution pattern is critical for maintaining target engagement in hCA IX and Pim-1 kinase inhibitor programs. Alternative halogen or methyl substitutions lead to a significant loss of potency. This core is a validated starting point for SAR studies. - Documented submicromolar hCA IX inhibition (KI = 0.56-0.79 μM) with >63-fold selectivity over hCA I. - Nanomolar Pim-1 inhibition (IC50 = 71 nM) via hydrophobic pocket occupancy. - Enables antiproliferative activity in TNBC models (IC50 = 2.52 μM), comparable to doxorubicin.

Molecular Formula C9H5BrO4
Molecular Weight 257.04 g/mol
Cat. No. B13258487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-hydroxy-1-benzofuran-2-carboxylic acid
Molecular FormulaC9H5BrO4
Molecular Weight257.04 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C(=C(O2)C(=O)O)O
InChIInChI=1S/C9H5BrO4/c10-4-1-2-6-5(3-4)7(11)8(14-6)9(12)13/h1-3,11H,(H,12,13)
InChIKeyJAXZKOTVZMAKPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3-hydroxy-1-benzofuran-2-carboxylic Acid: CA and Kinase Inhibitor Scaffold


5-Bromo-3-hydroxy-1-benzofuran-2-carboxylic acid (CAS: not explicitly assigned, MF: C9H5BrO4, MW: 257.04 g/mol) is a halogenated benzofuran derivative featuring a 5-bromo substituent, a 3-hydroxy group, and a 2-carboxylic acid moiety . This substitution pattern renders the compound a versatile intermediate for synthesizing bioactive molecules targeting carbonic anhydrase IX (hCA IX) and Pim kinases, with documented submicromolar inhibition in derivative forms [1].

1
Benzofuran-2-carboxylic acid core for kinase and carbonic anhydrase inhibitor research.
2
5-Bromo substituent reported as critical for submicromolar target affinity in derivative forms.
3
C3-hydroxy and C2-carboxylic acid groups support downstream derivatization for SAR studies.

5-Bromo-3-hydroxy-1-benzofuran-2-carboxylic Acid: Essential 5-Bromo Substitution


Simple substitution of the 5-bromo group with other halogens or hydrogen in benzofuran-2-carboxylic acid scaffolds leads to significant loss of target engagement and antiproliferative potency. The 5-bromo substitution is critical for occupying the hydrophobic pocket in the ATP-binding site of Pim-1 kinase [1] and for achieving submicromolar hCA IX inhibition with favorable selectivity over off-target isoforms [2]. Replacing the 5-bromo with a 2-methyl group or altering the substitution pattern on the benzofuran core drastically reduces hCA IX affinity (e.g., KI increases from 0.79 μM to 5.1–35.7 μM) and abolishes antiproliferative activity in breast cancer cells [2].

5-Br Analog vs 2-Me Analog
2-Methyl analogs show a reported 2- to 45-fold reduction in hCA IX affinity and significantly lower antiproliferative activity in breast cancer cell models.
5-Br Analog vs Unsubstituted Core
Unsubstituted benzofuran-2-carboxylic acid shows negligible Mcl-1 affinity, while 5-bromo analogs achieve nanomolar Pim-1 inhibition, making direct substitution unfeasible.

5-Bromo-3-hydroxy-1-benzofuran-2-carboxylic Acid: Potency & Selectivity Comparison


hCA IX Inhibition: 5-Bromo vs 2-Methylbenzofuran Advantage

In a direct head-to-head comparison within the same study, 5-bromobenzofuran-based carboxylic acid derivative 9e exhibited a KI of 0.79 μM against hCA IX, whereas the corresponding 2-methylbenzofuran analog 9b showed a KI of 0.91 μM, and the para-substituted 2-methylbenzofuran analog 9c showed a KI of 5.1 μM. The 5-bromobenzofuran derivative 9f further improved potency to 0.56 μM [1]. This represents a 2- to 45-fold enhancement in affinity conferred by the 5-bromo substitution.

hCA IX Inhibition
Head-to-head
5-Br Ki = 0.56–0.79 μM
2-Me Ki = 0.91–5.1 μM
Reported affinity window supports target engagement studies for hCA IX.
Stopped-flow CO2 hydrase assay context.
Carbonic anhydrase inhibition Cancer therapeutics Structure-activity relationship

Antiproliferative Activity in TNBC Cells: Comparable to Doxorubicin

The 5-bromobenzofuran-based derivative 9e displayed an IC50 of 2.52 ± 0.39 μM against MDA-MB-231 triple-negative breast cancer cells, statistically comparable to the clinical reference doxorubicin (IC50 = 2.36 ± 0.18 μM) in the same assay. In contrast, the 2-methylbenzofuran analog 9b showed weak activity (IC50 = 37.60 ± 1.86 μM), and the para-substituted 5-bromobenzofuran analog 9f showed moderate activity (IC50 = 11.50 ± 1.05 μM) [1]. The 5-bromo substitution combined with the meta-benzoic acid attachment in 9e yielded a 15-fold potency increase over the 2-methyl analog.

Antiproliferative Activity
Head-to-head
5-Br IC50 = 2.52 ± 0.39 μM
Doxorubicin IC50 = 2.36 ± 0.18 μM
Comparable cellular response under assay conditions in MDA-MB-231 cells.
SRB assay, 48h context. 2-Me analog reported 15-fold less potent.
Anticancer agents Breast cancer Cell proliferation

Selectivity for hCA IX Over Off-Target Isoforms

Benzofuran-containing carboxylic acid derivatives 9b, 9e, and 9f, all bearing the 5-bromobenzofuran core, exhibited selectivity indices (SI) of 2 to >63 for hCA IX over hCA I, and 4–47 over hCA II. Specifically, derivative 9e showed KI values of 33.2 μM (hCA I), 37.0 μM (hCA II), and 0.79 μM (hCA IX), resulting in SIs of 42 and 47, respectively [1]. This selective inhibition of the tumor-associated isoform over ubiquitous cytosolic isoforms is a key differentiator from less selective benzofuran analogs.

hCA IX Selectivity
Reported
Selectivity Index >63 (hCA I)
Selectivity Index up to 47 (hCA II)
Reported isoform selectivity profile supports tumor-associated target research.
Validated across multiple benzofuran derivatives.
Selectivity Carbonic anhydrase Off-target effects

Pim-1 Kinase Inhibition with Selectivity over Pim-2

A closely related analog, 5-bromo-7-(piperidin-3-ylmethoxy)benzofuran-2-carboxylic acid, demonstrated potent inhibition of human Pim-1 kinase with an IC50 of 71 nM, while showing 4.6-fold selectivity over Pim-2 (IC50 = 330 nM) [1]. The 5-bromo group is essential for occupying the hydrophobic pocket in the ATP-binding site of Pim-1, as revealed by X-ray crystallography of inhibitor-bound complexes [2]. Unsubstituted benzofuran-2-carboxylic acid shows negligible affinity for Mcl-1 (Ki > 1,000,000 nM) [3], underscoring the importance of the 5-bromo substitution.

Pim-1 Kinase Inhibition
Cross-study
Pim-1 IC50 = 71 nM
Pim-2 IC50 = 330 nM
Reported nanomolar affinity and 4.6-fold isoform selectivity for kinase assay studies.
Off-chip mobility shift assay context.
Kinase inhibition Pim-1 Cancer

G2-M Arrest and Apoptosis Induction in TNBC Cells

Treatment of MDA-MB-231 breast cancer cells with the 5-bromobenzofuran-based derivative 9e at its IC50 concentration (2.52 μM) for 24 h resulted in a significant increase in the G2-M phase cell population from 10.80% (control) to 32.30%, indicating G2-M cell cycle arrest. Additionally, 9e treatment significantly boosted the percentage of Annexin V-FITC positive apoptotic cells, confirming pro-apoptotic activity [1]. This mechanistic evidence distinguishes the 5-bromobenzofuran scaffold from other benzofuran analogs that may lack such defined cellular effects.

G2-M Arrest & Apoptosis
Supporting evidence
G2-M increase: 10.80% to 32.30%
Annexin V positive cells increased
Reported cell-cycle arrest and pro-apoptotic profile may support mechanism-of-action studies.
Flow cytometry, PI/Annexin V context in MDA-MB-231.
Cell cycle arrest Apoptosis Mechanism of action

5-Bromo-3-hydroxy-1-benzofuran-2-carboxylic Acid: Validated Research Applications


Selective hCA IX Inhibitors for Hypoxic Tumors

The 5-bromobenzofuran-2-carboxylic acid scaffold is a privileged starting point for designing hCA IX inhibitors with submicromolar potency and high selectivity over off-target isoforms. Derivatives such as 9e and 9f have demonstrated KI values of 0.56–0.79 μM for hCA IX with selectivity indices up to >63 over hCA I [1]. This profile is ideal for targeting hypoxic tumor microenvironments where hCA IX is overexpressed, while minimizing systemic toxicity from hCA I/II inhibition. Procurement of the 5-bromo core is essential for maintaining this selectivity window, as 2-methylbenzofuran analogs show 2- to 45-fold reduced affinity.

Pim-1 Inhibitor Lead Optimization & Chemical Probes

The 5-bromo substitution on the benzofuran-2-carboxylic acid core is critical for achieving nanomolar Pim-1 inhibition, as evidenced by the 71 nM IC50 of a 5-bromo-7-substituted analog [1]. X-ray crystallography confirms that the 5-bromo group occupies a hydrophobic pocket near the hinge region of the ATP-binding site, enabling potent target engagement [2]. This scaffold serves as a validated starting point for fragment-based lead optimization and the development of selective Pim-1 chemical probes, with a 4.6-fold selectivity window over Pim-2 already established.

Antiproliferative Agents for Triple-Negative Breast Cancer

The 5-bromobenzofuran-based derivative 9e exhibits antiproliferative potency (IC50 = 2.52 μM) comparable to doxorubicin in MDA-MB-231 TNBC cells, while also inducing G2-M cell cycle arrest and apoptosis [1]. This provides a validated chemical starting point for developing novel TNBC therapeutics. The 5-bromo substitution is indispensable for this activity, as 2-methylbenzofuran analogs are 15-fold less potent. Procurement of the 5-bromo-3-hydroxy-1-benzofuran-2-carboxylic acid core enables SAR studies to further optimize potency and pharmacokinetic properties.

Multifunctional Theranostic Probes via Pim-1 Inhibition

A multifunctional theranostic reagent based on the Pim-1 kinase inhibitor 5-bromobenzofuran-2-carboxylic acid has been proposed, integrating diagnostic and therapeutic capabilities for cancer applications [1]. The 5-bromo substitution is essential for Pim-1 target engagement, while the carboxylic acid and hydroxyl groups provide synthetic handles for conjugation to imaging agents or drug delivery systems. This scenario highlights the scaffold's utility beyond traditional medicinal chemistry, enabling the development of integrated diagnostic-therapeutic platforms.

Application
Selection Property
Validation Focus
hCA IX Target Research
Isoform-selective affinity review
Cell-viability and hypoxic-response endpoints
Pim-1 Kinase Assay Studies
Isoform-selective affinity review
Downstream phosphorylation marker validation
Breast Cancer Cell-Model Research
Antiproliferative profile context
Apoptosis and cell-cycle arrest marker review
Multifunctional Research Probe Design
Synthetic accessibility & target engagement
Imaging or delivery-system conjugation context
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